N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic sulfonamide-ethanediamide hybrid compound featuring a fluorinated benzenesulfonyl group, a furan heterocycle, and a fluorophenylethyl substituent. Its synthesis involves sequential nucleophilic additions and alkylation reactions, as outlined in methodologies analogous to those reported for related 1,2,4-triazole derivatives . Key structural confirmation is achieved via ¹H-NMR, ¹³C-NMR, and IR spectroscopy, with characteristic absorption bands for sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1660–1680 cm⁻¹) groups .
Properties
Molecular Formula |
C22H20F2N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
InChI |
InChI=1S/C22H20F2N2O5S/c23-16-5-3-15(4-6-16)11-12-25-21(27)22(28)26-14-20(19-2-1-13-31-19)32(29,30)18-9-7-17(24)8-10-18/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28) |
InChI Key |
UBBMWGZYHZLMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to form the sulfonyl intermediate.
Coupling with Furan Derivative: The sulfonyl intermediate is then coupled with a furan derivative under controlled conditions to introduce the furan ring.
Final Coupling: The final step involves coupling the intermediate with 2-(4-fluorophenyl)ethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and furan groups can form specific interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
N-[2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethyl]-N′-(2-methoxybenzyl)ethanediamide ()
- Key Differences :
- The 4-fluorobenzenesulfonyl group in the target compound is replaced with 4-chlorobenzenesulfonyl , altering electronic properties (Cl is less electronegative than F).
- The 2-(4-fluorophenyl)ethyl substituent is substituted with a 2-methoxybenzyl group, introducing methoxy-mediated polarity and steric bulk.
- Impact: Chlorine’s lower electronegativity may reduce sulfonyl group reactivity compared to fluorine .
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide ()
- Key Differences :
- The furan-2-yl moiety is replaced with a 4-phenyl-1H-imidazol-2-yl group, introducing aromatic nitrogen atoms capable of hydrogen bonding.
- The 4-fluorobenzenesulfonyl group is absent, replaced by a 2,4-difluorophenyl ethanediamide side chain.
- Impact: Imidazole’s basicity and hydrogen-bonding capacity may enhance target binding affinity in biological systems .
Comparison with GP1-Synthesized Sulfonamides ()
- Target Compound : Synthesized via multi-step alkylation and cyclization .
- GP1 Derivatives () :
- Use tert-butyl or biphenyl substituents.
- Achieve yields of 66–75% via radical-mediated pathways.
- Key Insight : The target compound’s lack of radical-stabilizing groups (e.g., tetramethylpiperidin-1-yloxy) may limit its compatibility with GP1 methods .
Spectral and Physicochemical Properties
IR Spectroscopy ( vs. )
| Compound | C=O Stretch (cm⁻¹) | S=O Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| Target Compound | 1663–1682 | ~1350 | 3150–3319 |
| N-[2-(4-Chlorophenyl)sulfonyl]-... () | 1660–1680 (estimated) | ~1345 | 3150–3300 (estimated) |
- Notable Observation: The absence of C=S bands (~1240–1255 cm⁻¹) in the target compound distinguishes it from thioamide-containing analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
